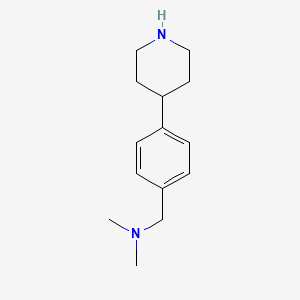

N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

Description

Contextualization of Piperidine-Containing Chemical Scaffolds in Contemporary Organic Chemistry Research

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of pharmaceutical importance. The prevalence of the piperidine scaffold has led to it being classified as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, allows for precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity.

Contemporary organic chemistry research continues to explore novel and efficient synthetic routes to functionalized piperidines. Methodologies such as the catalytic hydrogenation of pyridine (B92270) derivatives, intramolecular cyclization reactions, and various cycloaddition strategies are constantly being refined to afford stereochemically defined piperidine structures. dtic.milyoutube.comnih.govacs.orgnih.gov The development of these synthetic methods is crucial for accessing diverse chemical matter and enabling the exploration of structure-activity relationships in drug discovery programs.

Significance of Tertiary Amine Motifs in Molecular Design and Their Relevance to N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine

Tertiary amines are fundamental functional groups in organic chemistry and play a pivotal role in molecular design. Their basicity, nucleophilicity, and ability to engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, make them key components in the design of catalysts, ligands for metal complexes, and biologically active molecules. The presence of a tertiary amine can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and acid-base characteristics. libretexts.orgwikipedia.org

In the context of this compound, the N,N-dimethylamino group represents a classic tertiary amine motif. This group can act as a hydrogen bond acceptor and its basicity can be finely tuned by the electronic nature of the aromatic ring. The N,N-dimethyl moiety is a common feature in many pharmacologically active compounds, where it often contributes to receptor binding and can influence the pharmacokinetic profile of a drug.

Overview of this compound as a Model System for Academic Investigation

This compound serves as an excellent model system for a variety of academic investigations due to its clear-cut structural features. It allows for the systematic study of the interplay between the piperidine ring, the aromatic spacer, and the tertiary amine. Synthetic chemists can utilize this molecule as a platform to develop and showcase new methodologies for the construction of 4-arylpiperidine frameworks or for the functionalization of the tertiary amine.

Furthermore, its structure is amenable to a wide range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the molecule's three-dimensional structure, connectivity, and electronic properties, making it an ideal candidate for in-depth physicochemical characterization.

Scope of Research and Methodological Framework for Comprehensive Analysis

A comprehensive analysis of this compound involves a multi-faceted research approach. This framework encompasses:

Synthesis and Characterization: Development of an efficient and scalable synthetic route, followed by thorough purification and structural elucidation using spectroscopic methods. A plausible and common synthetic approach is the reductive amination of 4-(piperidin-4-yl)benzaldehyde with dimethylamine (B145610), utilizing a suitable reducing agent such as sodium triacetoxyborohydride (B8407120). koreascience.krorganic-chemistry.orgresearchgate.net

Physicochemical Property Determination: Experimental and computational determination of key properties such as pKa, logP, and solubility. These parameters are crucial for understanding the molecule's behavior in different environments.

Conformational Analysis: Investigation of the preferred conformation of the piperidine ring and the rotational barriers of the various single bonds using computational modeling and, where possible, variable temperature NMR studies.

Derivatization and Analogue Synthesis: The synthesis of a library of related compounds with modifications to the piperidine, phenyl, or dimethylamino groups to explore structure-property relationships.

This comprehensive approach allows for a deep understanding of the chemical nature of this compound and its potential as a building block in various fields of chemical science.

Interactive Data Tables

Below are representative data tables for this compound, with some values being estimated based on closely related structures due to the limited availability of specific experimental data for this exact compound in publicly accessible literature.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₄N₂ |

| Molecular Weight | 232.37 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa (predicted) | ~9.5 (for the piperidine nitrogen) |

| logP (predicted) | ~2.8 |

Table 2: Spectroscopic Data (Predicted)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 4H, Ar-H), 3.45 (s, 2H, CH₂-N), 3.05 (d, 2H, piperidine-H), 2.70 (m, 1H, piperidine-H), 2.25 (s, 6H, N(CH₃)₂), 1.70-1.85 (m, 4H, piperidine-H), 1.50 (m, 2H, piperidine-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-C), 64.0 (CH₂-N), 46.0 (piperidine-CH₂), 45.5 (N(CH₃)₂), 44.0 (piperidine-CH), 33.0 (piperidine-CH₂). |

| Mass Spectrometry (ESI+) | m/z 233.2012 [M+H]⁺ |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1-(4-piperidin-4-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(2)11-12-3-5-13(6-4-12)14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKYEHRQPKZCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural and Conformational Analysis of N,n Dimethyl 4 Piperidin 4 Yl Phenyl Methanamine

High-Resolution Spectroscopic Characterization for Molecular Elucidation

Molecular elucidation of N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine would rely on a combination of advanced spectroscopic techniques to confirm its covalent structure, elemental composition, and conformational properties in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, NOESY for stereochemical and conformational insights)

Advanced NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a full suite of NMR experiments would be necessary for a complete assignment of proton (¹H) and carbon (¹³C) signals and to provide insight into its three-dimensional structure.

¹H and ¹³C NMR: One-dimensional NMR spectra would provide initial information on the chemical environment of the protons and carbons. For instance, the N,N-dimethyl group would be expected to produce a characteristic singlet in the ¹H NMR spectrum, while the aromatic and piperidine (B6355638) protons would exhibit more complex splitting patterns.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, helping to assign protons within the piperidine ring and the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the piperidine ring to the phenyl group and the methanamine moiety to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the substituents. For example, NOE correlations could reveal whether the phenyl group at the 4-position of the piperidine ring is in an axial or equatorial position.

A hypothetical data table for ¹H and ¹³C NMR assignments is presented below to illustrate how such data would be organized.

Interactive Data Table: Predicted NMR Assignments Note: These are hypothetical chemical shifts for illustrative purposes only.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N(CH₃)₂ | ~2.25 (s, 6H) | ~45.0 |

| CH₂-N | ~3.45 (s, 2H) | ~64.0 |

| Phenyl C1 | - | ~140.0 |

| Phenyl C2, C6 | ~7.25 (d, 2H) | ~129.5 |

| Phenyl C3, C5 | ~7.15 (d, 2H) | ~129.0 |

| Phenyl C4 | - | ~138.0 |

| Piperidine C4-H | ~2.50 (tt, 1H) | ~42.0 |

| Piperidine C2,C6-H (eq) | ~3.10 (m, 2H) | ~50.0 |

| Piperidine C2,C6-H (ax) | ~2.65 (m, 2H) | ~50.0 |

| Piperidine C3,C5-H (eq) | ~1.80 (m, 2H) | ~32.0 |

| Piperidine C3,C5-H (ax) | ~1.60 (m, 2H) | ~32.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

HRMS is essential for determining the precise molecular weight and elemental formula of a compound. An ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer would be used to obtain a high-resolution mass spectrum.

Elemental Composition: The measured mass of the protonated molecule [M+H]⁺ would be compared to the calculated mass for the chemical formula C₁₄H₂₄N₂. A mass accuracy within a few parts per million (ppm) would confirm the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be performed on the parent ion to induce fragmentation. The resulting fragment ions would provide valuable structural information, confirming the connectivity of the piperidine, phenyl, and dimethylmethanamine moieties. Expected fragmentation pathways would include cleavage of the bond between the piperidine and phenyl rings, and loss of the dimethylamino group.

Interactive Data Table: Hypothetical HRMS Fragmentation Note: This table is for illustrative purposes and contains hypothetical data.

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₂₅N₂⁺ | 219.2012 |

| [M+H - HN(CH₃)₂]⁺ | C₁₂H₁₆N⁺ | 174.1277 |

| [C₈H₁₀N]⁺ | (CH₃)₂NCH₂-C₆H₄⁺ | 134.0964 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy provides a fingerprint of the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum would show characteristic absorption bands for the various functional groups. Key expected vibrations include N-H stretching from the piperidine, C-H stretching from the aromatic, aliphatic, and N-methyl groups, C=C stretching from the aromatic ring, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The combination of FT-IR and Raman data can give a more complete picture of the vibrational modes of the molecule. Conformational isomers can sometimes be distinguished by subtle shifts in vibrational frequencies.

Interactive Data Table: Expected Vibrational Bands Note: This table is for illustrative purposes and contains hypothetical data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Piperidine N-H | Stretching | 3300 - 3500 (broad) | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Strong |

X-ray Crystallography of this compound and its Single Crystal Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would require growing a suitable single crystal of the compound or a derivative.

Solid-State Molecular Conformation and Intermolecular Interactions

A crystal structure would provide precise bond lengths, bond angles, and torsion angles. This would unequivocally establish the conformation of the piperidine ring, which is expected to adopt a chair conformation. It would also define the orientation of the phenyl group relative to the piperidine ring and the conformation of the dimethylmethanamine side chain. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which play a crucial role in stabilizing the crystal lattice.

Conformational Landscape and Dynamic Behavior of this compound

The three-dimensional structure of this compound is not static. Instead, it exists as an equilibrium of multiple conformers that can interconvert at room temperature. The principal sources of this conformational diversity are the inherent flexibility of the six-membered piperidine ring and the rotation about the two key single bonds: the bond connecting the piperidine and phenyl rings, and the bond linking the phenyl ring to the methanamine group.

Analysis of Piperidine Ring Puckering and Inversion

The conformational behavior of the piperidine ring in this compound is analogous to that of substituted cyclohexanes. To minimize angular and torsional strain, the ring predominantly adopts a chair conformation. In this arrangement, the substituents at the 4-position can occupy either an axial or an equatorial position.

Due to the significant steric bulk of the (4-(dimethylaminomethyl)phenyl) group, it overwhelmingly favors the equatorial position. This orientation minimizes unfavorable 1,3-diaxial steric interactions with the axial hydrogen atoms on the C-2 and C-6 atoms of the piperidine ring. The axial conformer, where this large substituent is positioned perpendicular to the general plane of the ring, is significantly less stable and thus constitutes a negligible fraction of the conformational population at equilibrium. nih.gov

The interconversion between the two chair forms (one with the substituent in an equatorial position and the other with it in an axial position) occurs through a process known as ring inversion or ring flipping. This process involves transient, higher-energy conformations such as the half-chair, twist-boat, and boat forms. Computational studies on related 4-phenylpiperidine (B165713) derivatives suggest that the energy barrier for this ring inversion is moderately low. nih.govosti.gov For instance, the barrier for an equatorial-to-twist (Eq-Tw-Eq) inversion in 1-phenylpiperidin-4-one (B31807) has been calculated to be approximately 4.0 kcal/mol. osti.gov This indicates that at ambient temperatures, the ring is conformationally mobile, though it resides predominantly in the most stable equatorial-substituted chair form.

Interactive Table 1: Energetic Profile of Piperidine Ring Conformations

| Conformer/Transition State | Substituent Position | Relative Energy (Approx.) | Key Feature |

| Chair (Most Stable) | Equatorial | 0 kcal/mol (Reference) | Minimizes steric strain; substituent is staggered relative to the ring. |

| Chair (Less Stable) | Axial | High | Significant 1,3-diaxial steric repulsion. |

| Twist-Boat | - | Intermediate (~4.0 kcal/mol above chair) | A transition state or intermediate in the ring inversion pathway. osti.gov |

Rotational Isomerism around the Phenyl-Methanamine and Piperidine-Phenyl Linkages

Piperidine-Phenyl Linkage: Rotation around the bond connecting the C-4 of the piperidine ring and the C-1 of the phenyl ring is subject to a rotational energy barrier. This barrier arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen atoms on the C-3 and C-5 positions of the piperidine ring. The molecule will preferentially adopt a staggered conformation to minimize these repulsive interactions. While specific experimental or computational data on the rotational barrier for this compound is not readily available, analysis of related 4-arylpiperidine structures suggests that this rotation is relatively fast, leading to an averaged orientation at room temperature. nih.gov

Phenyl-Methanamine Linkage: The methanamine side chain introduces further conformational complexity. Rotation can occur around the phenyl-CH₂ bond and the CH₂-N(CH₃)₂ bond.

Phenyl—CH₂ Rotation: The barrier to rotation around the bond connecting the phenyl ring to the methylene (B1212753) bridge is generally low. The preferred rotamers will position the bulky dimethylamino group to minimize steric clash with the ortho-hydrogens of the phenyl ring.

CH₂—N(CH₃)₂ Rotation: Restricted rotation around the C-N bond in substituted N,N-dimethylbenzylamine systems is a well-documented phenomenon. udayton.edu The presence of two methyl groups on the nitrogen atom creates significant steric hindrance, leading to distinct rotamers. Theoretical studies on similar N-benzyl-N-methyl compounds have identified different stable isomers and the transition states separating them. udayton.edu The lowest energy conformation is one that minimizes the steric repulsion between the bulky phenyl group and the two methyl groups.

Interactive Table 2: Analysis of Key Rotatable Bonds

| Rotatable Bond | Connected Fragments | Primary Source of Rotational Barrier | Likely Low-Energy Conformation |

| Piperidine(C4)—Phenyl(C1) | Piperidine Ring — Phenyl Ring | Steric repulsion between piperidine C3/C5 hydrogens and phenyl ortho-hydrogens. | Staggered arrangement of the two rings. |

| Phenyl(C4)—Methanamine(C) | Phenyl Ring — -CH₂N(CH₃)₂ Group | Steric interaction between the dimethylamino group and the phenyl ortho-hydrogens. | The C-N bond is oriented away from the plane of the phenyl ring. |

| Methanamine(C)—Nitrogen | -CH₂- — -N(CH₃)₂ Group | Steric hindrance between the bulky phenylpiperidine moiety and the two methyl groups. | Staggered conformation minimizing gauche interactions. |

Computational Chemistry and in Silico Investigations of N,n Dimethyl 4 Piperidin 4 Yl Phenyl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule. These calculations provide a static picture of the molecule, revealing details about its orbitals and charge distribution, which are fundamental to its reactivity. For N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine, these calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. malayajournal.org

For this compound, the FMO analysis would reveal the distribution of these orbitals across the molecule. It is anticipated that the HOMO would be localized on the electron-rich regions, such as the nitrogen atoms of the dimethylamine (B145610) and piperidine (B6355638) groups, as well as the phenyl ring. Conversely, the LUMO would likely be distributed over the aromatic ring and the adjacent methylene (B1212753) group.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

This table presents example data that would be generated from a DFT calculation.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

In the case of this compound, the ESP map would likely show negative potential around the nitrogen atoms of the dimethylamine and piperidine moieties due to the presence of lone pairs of electrons. The hydrogen atoms of the piperidine's N-H group would exhibit a positive potential, indicating their acidic nature.

The basicity of the amine centers in this compound is a critical property influencing its behavior in biological systems. Computational methods can be employed to predict the pKa values of the two nitrogen atoms: the tertiary nitrogen of the dimethylamine group and the secondary nitrogen of the piperidine ring.

These predictions are typically made by calculating the Gibbs free energy change for the protonation reaction of the amine in a simulated aqueous environment, often using a thermodynamic cycle. mdpi.com The accuracy of these predictions depends on the level of theory and the solvation model used. It is generally expected that the piperidine nitrogen will be more basic (have a higher pKa) than the dimethylamine nitrogen due to the electron-donating nature of the alkyl groups and the reduced steric hindrance compared to the dimethylamino group attached to the phenyl ring.

Interactive Table 2: Hypothetical Predicted pKa Values for the Amine Centers of this compound

This table provides an example of the kind of data generated from pKa prediction calculations.

| Amine Center | Predicted pKa |

| Piperidine Nitrogen | 10.5 |

| Dimethylamine Nitrogen | 9.8 |

Molecular Dynamics Simulations for Conformational Analysis in Solution

While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes and interactions with the solvent.

The conformation of this compound can be significantly influenced by the surrounding solvent. MD simulations in different solvent environments (e.g., water, ethanol, chloroform) can reveal how the molecule adapts its shape. In polar solvents like water, the molecule is likely to adopt conformations that maximize hydrogen bonding opportunities, particularly through the N-H group of the piperidine ring. In nonpolar solvents, intramolecular interactions may play a more dominant role in determining the preferred conformation.

This compound possesses several flexible parts, including the dimethylamine group and the piperidine ring. The piperidine ring can exist in different chair and boat conformations, and the bond connecting the piperidine ring to the phenyl group allows for rotation. MD simulations can track the time-evolution of these flexible moieties, revealing the preferred rotational angles (dihedrals) and the frequency of conformational transitions. This information is crucial for understanding how the molecule might interact with biological targets. For instance, the orientation of the dimethylaminomethyl group relative to the piperidine ring can be analyzed by monitoring the relevant dihedral angles over the course of the simulation.

Structure-Based and Ligand-Based Computational Modeling

Computational modeling serves as a powerful tool in drug discovery and chemical research, enabling the prediction of molecular properties and interactions, thereby guiding the design and synthesis of new chemical entities. For a molecule like this compound, both ligand-based and structure-based methods can provide crucial insights. Ligand-based methods, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies, rely on the analysis of a series of active molecules to deduce the features required for a specific activity. nih.gov Structure-based methods, like molecular docking, utilize the three-dimensional structure of a target receptor to predict how a ligand might bind. rsc.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for the this compound scaffold can be hypothesized based on its constituent functional groups and by drawing parallels with established pharmacophores for related 4-phenylpiperidine (B165713) ligands. acs.orgresearchgate.net

Pharmacophore models for sigma receptor ligands, a common target for phenylpiperidine derivatives, often include a basic amine site flanked by two hydrophobic domains. acs.org The this compound structure fits this general model well, with the piperidine nitrogen as the basic site and the phenyl ring as a primary hydrophobic site.

Table 1: Hypothetical Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Structural Basis in Compound | Potential Role in Receptor Interaction |

| Positive Ionizable (PI) | Piperidine Nitrogen (protonated) | Forms ionic bonds or salt bridges with acidic amino acid residues (e.g., Asp, Glu). |

| Hydrophobic/Aromatic (HY/AR) | Phenyl Group | Engages in hydrophobic or pi-pi stacking interactions with aromatic or aliphatic residues. |

| Hydrogen Bond Acceptor (HBA) | Dimethylamine Nitrogen | Can accept hydrogen bonds from donor residues (e.g., Ser, Thr, Tyr). |

| Hydrophobic (HY) | Piperidine Ring (aliphatic portion) | Contributes to overall hydrophobic interactions within the binding pocket. |

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor, providing mechanistic insights into potential binding interactions. rsc.org While the specific receptor for this compound is not defined, docking studies can be performed with hypothetical targets known to bind 4-phenylpiperidine analogs, such as the sigma-1 (σ1) receptor, to elucidate plausible binding modes. nih.govugr.es

In a hypothetical docking simulation with the σ1 receptor, the protonated piperidine nitrogen of this compound would be critical for anchoring the ligand in the binding site. It would likely form a key salt bridge interaction with the highly conserved acidic residue Glu172, an interaction consistently observed for piperidine-based sigma receptor ligands. acs.org

The phenyl ring would likely orient itself within a hydrophobic pocket, potentially forming pi-pi stacking or hydrophobic interactions with aromatic residues such as Tyr103 or Trp164. The dimethylaminomethyl substituent on the phenyl ring could further explore the binding pocket, with the nitrogen atom potentially forming hydrogen bonds with nearby amino acid side chains or backbone atoms, thereby refining the ligand's orientation and stability within the complex. rsc.org Molecular dynamics simulations could then be employed to assess the stability of this predicted binding pose over time. nih.gov

Table 2: Hypothetical Receptor Binding Interactions for this compound

| Ligand Feature | Type of Interaction | Potential Interacting Receptor Residue (Example Target: σ1 Receptor) |

| Protonated Piperidine Nitrogen | Ionic Interaction / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) (e.g., Glu172) |

| Phenyl Ring | Pi-Pi Stacking / Hydrophobic | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) (e.g., Tyr103) |

| Dimethylamine Nitrogen | Hydrogen Bond (Acceptor) | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Piperidine Ring & Methylene Linker | Van der Waals / Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their measured biological activity. nih.gov This is achieved by correlating calculated properties of the molecules, known as molecular descriptors, with their activity. nih.gov While a specific biological outcome is not the focus here, understanding the relevant descriptors is key to hypothesizing how the structure of analogs of this compound could be modeled.

To perform a QSAR study, a dataset of analogs would be created by systematically modifying the parent structure—for example, by adding various substituents to the phenyl ring or altering the N,N-dimethylamino group. For each analog, a wide range of molecular descriptors would be calculated. nih.govresearchgate.net These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. researchgate.net

Partial Least Squares (PLS) regression or neural networks are common statistical methods used to build the QSAR model, correlating a selection of these descriptors with activity. nih.govnih.gov The resulting model can help identify which molecular properties are most influential for the activity of this class of compounds.

Table 3: Relevant Molecular Descriptors for QSAR Modeling of this compound Analogs

| Descriptor Class | Specific Descriptor Example | Property Represented | Potential Influence on Structure-Activity Relationship |

| Hydrophobic | LogP (Octanol-Water Partition Coeff.) | Lipophilicity and ability to cross cell membranes. | Influences how well the molecule can reach its target and fit into hydrophobic binding pockets. |

| Electronic | Hammett Constants (σ) | Electron-donating or -withdrawing nature of phenyl ring substituents. | Modulates the charge distribution of the phenyl ring, affecting pi-stacking and other electronic interactions. |

| Electronic | Dipole Moment | Polarity and charge distribution across the entire molecule. | Affects long-range electrostatic interactions with the receptor. |

| Steric | Molecular Weight (MW) | Overall size and bulk of the molecule. | Determines if the molecule can physically fit into the receptor's binding site. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. | Relates to the size and the potential for London dispersion forces in the binding pocket. |

| Topological | Wiener Index | Molecular branching and compactness. | Provides a numerical representation of the molecular shape and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies. | Relates to the molecule's ability to participate in charge-transfer interactions. |

Molecular Interactions and Recognition Studies of N,n Dimethyl 4 Piperidin 4 Yl Phenyl Methanamine

Characterization of Non-Covalent Interactions

Non-covalent interactions are fundamental to the specificity and affinity of ligand-receptor binding. The structural motifs within N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine allow for a range of such interactions, including hydrogen bonding, aromatic stacking, and hydrophobic effects.

Hydrogen Bonding Propensities of Nitrogen Centers

The molecule possesses two nitrogen atoms with distinct hydrogen bonding capabilities. stereoelectronics.orggaacademy.org

Piperidine (B6355638) Nitrogen: The nitrogen atom within the piperidine ring is a secondary amine. This center can function as both a hydrogen bond donor, through its N-H group, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. lumenlearning.comlibretexts.org The ability of secondary amines to form strong hydrogen bonds is a critical factor in the binding of many piperidine-containing pharmaceuticals. gaacademy.org

Dimethylamino Nitrogen: The nitrogen of the N,N-dimethylamino group is a tertiary amine. Lacking a hydrogen atom, it can only act as a hydrogen bond acceptor. lumenlearning.comlibretexts.org Though it cannot donate a hydrogen bond, its lone pair remains available to interact with hydrogen bond donors on a receptor or enzyme. libretexts.org

The interplay of these donor and acceptor capabilities is crucial for orienting the molecule within a binding site and contributing to binding affinity. kubinyi.de

Aromatic Stacking Interactions of the Phenyl Ring

The central phenyl ring is a key feature for engaging in aromatic stacking, also known as π-π interactions. wikipedia.orgyoutube.com These interactions occur with aromatic amino acid residues in proteins, such as phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net The geometry of these interactions can vary, including parallel-displaced or T-shaped (perpendicular) arrangements, both of which are generally electrostatically attractive and contribute to the stability of a ligand-protein complex. wikipedia.org Aromatic stacking is a significant factor in molecular recognition and binding affinity for many biologically active molecules. researchgate.netnih.gov

Hydrophobic and Van der Waals Interactions

Hydrophobic interactions are a major driving force for ligand binding in aqueous environments. nih.gov The non-polar surfaces of the piperidine ring and the phenyl ring in this compound can interact favorably with hydrophobic pockets in a biological target, displacing water molecules and resulting in a net gain in entropy. nih.govmdpi.com The addition of alkyl groups, such as the two methyl groups on the amine, can further enhance these hydrophobic interactions. mdpi.com

In Vitro Binding and Interaction Studies with Model Systems

Binding Affinity to Purified Proteins or Synthetic Receptors

Compounds featuring the 4-phenylpiperidine (B165713) core have shown significant affinity for various receptors, particularly within the central nervous system. The specific nature of the substituents on the piperidine nitrogen and the phenyl ring dictates the binding affinity and selectivity. For context, the binding affinities of several analogous piperidine derivatives are presented below.

| Compound Class/Analogue | Target | Assay Type | Affinity (Ki or IC50) |

|---|---|---|---|

| N-Phenyl Piperazine Analogues | Dopamine D3 Receptor | Radioligand Binding | 0.3 - 0.9 nM (Ki) |

| N-Phenyl Piperazine Analogues | Dopamine D2 Receptor | Radioligand Binding | 40 - 53 nM (Ki) |

| 4-Hydroxy-4-phenylpiperidines | Nociceptin Receptor | Radioligand Binding | High Affinity (Specific values vary) |

| 4-(m-OH-phenyl)piperidines | μ-Opioid Receptor | Radioligand Binding | Varies (μ-selective) |

This table presents data for structurally related compounds to illustrate the potential target classes for the 4-phenylpiperidine scaffold and is not data for this compound itself. Data sourced from references nih.govnih.govnih.gov.

These examples show that minor structural modifications can significantly alter binding affinity and selectivity, highlighting the importance of the specific substitution pattern present in this compound for its yet-to-be-determined biological activity.

Allosteric Modulation in Biochemical Systems (theoretical/mechanistic)

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) site where the endogenous ligand binds. This binding event causes a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand. nih.gov

Molecules with distinct structural domains, like this compound, have the theoretical potential to act as allosteric modulators. For example, the piperidine-phenyl core might anchor the molecule to the receptor, while the flexible dimethylaminomethyl "tail" could interact with a secondary pocket. This interaction could stabilize a receptor conformation that either enhances (Positive Allosteric Modulator, PAM) or diminishes (Negative Allosteric Modulator, NAM) the function of the endogenous ligand. nih.govnih.gov The discovery of 4-phenylpiperidine-based compounds as positive allosteric modulators for receptors like the serotonin (B10506) 5-HT2C receptor demonstrates the capacity of this scaffold to engage in allosteric mechanisms. nih.gov Mechanistic studies would be required to determine if this compound possesses such properties for any specific receptor system.

Derivatization Strategies and Analog Design Based on N,n Dimethyl 4 Piperidin 4 Yl Phenyl Methanamine

Chemical Modification of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a highly versatile functional group for derivatization, readily undergoing reactions such as alkylation, acylation, and sulfonylation.

Alkylation, Acylation, and Sulfonylation Reactions

The nucleophilic nitrogen of the piperidine ring can be readily functionalized through reactions with various electrophiles.

N-Alkylation: This is commonly achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). researchgate.netnih.gov This reaction introduces an alkyl group onto the piperidine nitrogen. Reductive amination, another key method, involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form N-alkylated products. researchgate.netmdpi.com

N-Acylation: The introduction of an acyl group is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction forms an amide bond, which can significantly alter the electronic properties of the piperidine nitrogen by delocalizing its lone pair of electrons.

| Reaction Type | Typical Reagents | Functional Group Introduced |

|---|---|---|

| Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3) | Alkyl (R) |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)3) | Substituted Alkyl (CHR'R'') |

| Acylation | Acyl chloride (RCOCl), Base | Acyl (COR) |

| Sulfonylation | Sulfonyl chloride (RSO2Cl), Base | Sulfonyl (SO2R) |

Introduction of Heterocyclic Moieties onto Piperidine Nitrogen

Attaching heterocyclic rings to the piperidine nitrogen can introduce significant structural diversity and modulate physicochemical properties. One effective method for this is reductive amination, where the piperidine is reacted with a heterocyclic aldehyde. nih.govlookchem.com For example, reacting N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine with a pyridinecarboxaldehyde in the presence of a reducing agent would yield a pyridinylmethyl-substituted piperidine derivative. This strategy allows for the incorporation of a wide array of aromatic and non-aromatic heterocyclic systems, each contributing unique steric and electronic features to the final compound.

Functionalization of the Phenyl Ring

The phenyl ring offers positions for substitution, allowing for the introduction of various functional groups through electrophilic aromatic substitution or modern cross-coupling methodologies.

Electrophilic Aromatic Substitution Reactions

The existing substituents on the phenyl ring—the piperidin-4-yl group and the (dimethylaminomethyl) group—are both ortho-, para-directing and activating. Since they are positioned para to each other, electrophilic substitution is directed to the positions ortho to either of these groups (positions 2, 3, 5, and 6 of the benzene (B151609) ring). Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using reagents like N-Bromosuccinimide (NBS) in acetonitrile (B52724) to introduce a bromine atom. researchgate.net

Friedel-Crafts Acylation: Using an acyl chloride and a Lewis acid catalyst to introduce an acyl group.

These reactions provide a pathway to functionalized phenyl rings that can be further modified.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov To utilize these methods, the phenyl ring must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This initial functionalization can be achieved via electrophilic aromatic substitution as described above.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide or triflate with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.govmdpi.com This is a highly versatile method for forming biaryl structures or introducing alkyl or vinyl groups onto the phenyl ring. For example, a bromo-substituted derivative of the parent compound could be reacted with various phenylboronic acids to generate a library of biphenyl (B1667301) analogs. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnih.gov This allows for the introduction of a wide range of primary and secondary amines, as well as other N-heterocycles, directly onto the phenyl ring. nih.govresearchgate.net

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)2 | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C | Biphenyl derivative |

| Buchwald-Hartwig | R2NH | Pd catalyst, Ligand (e.g., BippyPhos), Base | C-N | Aryl amine derivative |

Alterations to the Methanamine Linkage and Tertiary Amine

The N,N-dimethylaminomethyl moiety provides further opportunities for analog design. Modifications can include altering the length of the linker or changing the substituents on the tertiary amine.

One key strategy involves the N-demethylation of the tertiary amine. researchgate.net This can be accomplished using various chemical methods, often involving reagents like chloroformates or employing photochemical or biochemical procedures. researchgate.netgoogle.com The resulting secondary amine (N-methyl(4-(piperidin-4-YL)phenyl)methanamine) or primary amine ((4-(piperidin-4-YL)phenyl)methanamine) serves as a valuable intermediate. These amines can then be re-alkylated with different alkyl groups through reductive amination or reaction with alkyl halides to introduce novel substituents, thereby modifying the steric and electronic properties of this part of the molecule. nih.gov Furthermore, the benzylic methylene (B1212753) linker itself can be a target for modification, although this typically requires more complex multi-step synthetic routes, potentially involving oxidation and subsequent functionalization.

Chain Elongation and Shortening Strategies

The methylene linker connecting the phenyl ring and the dimethylamine (B145610) group is a key target for modification. Altering the length of this alkyl chain can significantly impact the compound's conformational flexibility and its ability to interact with biological targets.

Elongation: Introducing additional methylene units to form an ethyl (-CH₂CH₂-) or propyl (-CH₂CH₂CH₂-) linker increases the distance between the aromatic core and the basic amine head. This can allow the molecule to access deeper binding pockets or adopt alternative binding modes within a receptor. For instance, in series of 4-phenylpiperidine (B165713) compounds, modifying the length of an N-substituent alkyl chain has been shown to influence receptor affinity and functional activity. nih.gov

Constrained Linkers: To reduce conformational flexibility and lock the molecule into a more bioactive conformation, the linker can be incorporated into a cyclic system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. This strategy can lead to an increase in binding affinity by reducing the entropic penalty upon binding.

Branching: Introducing alkyl substituents (e.g., a methyl group) on the linker can create chiral centers and provide steric hindrance that may enhance selectivity for a specific biological target or shield the molecule from metabolic enzymes.

Replacement of the Dimethylamine Group with Other Amine Derivatives

The N,N-dimethylamine group is a crucial pharmacophoric feature, often contributing to the molecule's basicity and solubility, which are important for receptor interaction and pharmacokinetic properties. However, this group can also be a site of metabolic N-demethylation. Replacing it with other amine derivatives is a common strategy to modulate these characteristics. rsc.org Key objectives for this modification include altering basicity (pKa), lipophilicity (logP), and metabolic stability, as well as exploring new hydrogen bonding interactions.

Common replacements for the dimethylamine moiety include:

Other Acyclic Amines: Substitution with diethylamino or diisopropylamino groups can introduce steric bulk, potentially improving selectivity or reducing metabolism.

Cyclic Amines: Incorporating the nitrogen into a ring system is a widely used tactic. Saturated heterocycles such as azetidine, pyrrolidine (B122466), piperidine, and morpholine (B109124) offer a range of sizes, conformations, and polarity. For example, replacing a dimethylamino group with a pyrrolidinyl moiety can lead to a more rigid structure with a different basicity profile.

The following table outlines potential amine replacements and the rationale for their use.

| Original Group | Replacement Group | Rationale for Modification |

| Dimethylamine | Pyrrolidine | Introduces conformational rigidity; alters basicity. |

| Dimethylamine | Piperidine | Increases size and lipophilicity compared to pyrrolidine. |

| Dimethylamine | Morpholine | Adds a polar ether oxygen, potentially improving solubility and introducing a hydrogen bond acceptor. |

| Dimethylamine | Azetidine | Smaller ring size imposes different conformational constraints. |

| Dimethylamine | N-Methylpiperazine | Introduces a second basic center, which can significantly alter solubility and off-target activity. |

Design Principles for Analog Libraries

The systematic design and synthesis of compound libraries are fundamental to modern drug discovery. For the this compound scaffold, several established principles can be applied to efficiently explore structure-activity relationships (SAR).

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies for discovering novel chemotypes with similar biological activity but potentially improved properties, such as enhanced metabolic stability or novel intellectual property. uniroma1.itnih.govnih.gov

Scaffold Hopping: This approach involves replacing the core molecular framework—in this case, the (piperidin-4-YL)phenyl core—with a structurally different scaffold that maintains the essential spatial arrangement of key pharmacophoric features. uniroma1.it For example, the central phenyl ring could be replaced by a different aromatic or heteroaromatic system to address metabolic liabilities associated with aromatic oxidation. rsc.org A common strategy is the replacement of a phenyl ring with a pyridine (B92270) ring, which can increase robustness towards cytochrome P450-mediated oxidation. rsc.org

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups within the molecule with other groups that have similar physical or chemical properties, leading to similar biological activity. u-strasbg.fr This is a more subtle modification than scaffold hopping. For the target compound, bioisosteric replacements could include:

Aromatic Ring: Replacing the phenyl ring with other 5- or 6-membered aromatic heterocycles like thiophene, furan, or pyridine.

Piperidine Ring: Replacing the piperidine ring with other saturated rings such as pyrrolidine or cyclohexane (B81311) to alter the orientation of the phenyl group.

Functional Groups: Replacing a hydrogen atom on the phenyl ring with fluorine to block a potential site of metabolism without significantly increasing steric bulk.

The table below provides examples of potential bioisosteric replacements for the core scaffold.

| Original Scaffold/Group | Bioisosteric Replacement | Potential Advantage |

| Phenyl Ring | Pyridyl Ring | Improved metabolic stability, altered electronics, potential for new interactions. rsc.org |

| Phenyl Ring | Thienyl Ring | Different electronic and steric profile, potential for novel intellectual property. |

| Piperidine Ring | Pyrrolidine Ring | Altered geometry and vector projection of substituents. |

| Methylene Linker (-CH₂-) | Carbonyl Group (-C=O-) | Introduces a polar, planar group; acts as a hydrogen bond acceptor. |

Combinatorial Chemistry and Parallel Synthesis Approaches

To efficiently explore the derivatization strategies outlined above, combinatorial chemistry and parallel synthesis are indispensable tools. wikipedia.org These techniques allow for the rapid generation of large, focused libraries of compounds where different structural components are systematically varied. acs.orgnih.gov

A potential parallel synthesis approach for creating a library based on the this compound scaffold could involve a multi-component reaction strategy. For example, a solid-phase synthesis could be employed where a piperidine core is anchored to a resin. acs.org Subsequent reaction steps would introduce diversity at different points of the molecule:

Aryl Component: A diverse set of arylboronic acids could be coupled to a functionalized piperidine (e.g., 4-bromophenylpiperidine) via a Suzuki coupling reaction to create a library of different aromatic cores.

Amine Component: The resulting intermediates could then undergo reductive amination with a wide array of primary and secondary amines to generate analogs with different amine side chains.

This approach allows for the creation of a grid-like library where each combination of an aryl group and an amine is synthesized in a spatially separate well of a microtiter plate, facilitating high-throughput screening and rapid SAR determination. The use of automated equipment can streamline these procedures, making the synthesis of hundreds or thousands of distinct analogs feasible. nih.gov

Advanced Analytical Methodologies in N,n Dimethyl 4 Piperidin 4 Yl Phenyl Methanamine Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation and purification of compounds from complex mixtures. In the context of "N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine" research, various chromatographic techniques are indispensable for assessing its purity and resolving its potential stereoisomers.

Given the potential for chirality in derivatives of "this compound," chiral High-Performance Liquid Chromatography (HPLC) stands out as a critical technique for enantiomeric resolution. The separation of enantiomers is of paramount importance in pharmaceutical research, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. nih.gov

The general approach for the chiral separation of piperidine-containing compounds often involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed due to their broad applicability. For a compound like "this compound," a typical chiral HPLC method would involve a normal-phase or polar-organic mobile phase to achieve optimal separation on a polysaccharide-based CSP.

Illustrative Chiral HPLC Method Parameters for a Related 4-Arylpiperidine Compound:

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table presents a hypothetical method based on established practices for separating chiral piperidine (B6355638) derivatives.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for both chiral and achiral separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. twistingmemoirs.com This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure. shimadzu.eu

For "this compound," SFC would be particularly advantageous for high-throughput screening and purification. The polarity of the mobile phase can be easily tuned by adding a co-solvent (modifier), such as methanol (B129727) or ethanol, to the supercritical CO2. This allows for the efficient separation of moderately polar compounds like the target molecule. SFC is also highly compatible with mass spectrometry, providing a powerful tool for analysis. twistingmemoirs.com The use of derivatization with reagents like N-(4-aminophenyl)piperidine has been shown to improve the detection of certain compounds in SFC-MS analysis. nsf.govnih.govrowan.edu

Typical SFC System Configuration:

| Component | Description |

| Mobile Phase | Supercritical CO2 with a polar modifier (e.g., Methanol) |

| Stationary Phase | Packed columns similar to HPLC (e.g., silica, diol, or chiral phases) |

| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS) |

| Pressure Regulator | Maintains the supercritical state of the mobile phase |

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures and the identification of trace-level impurities. ijprajournal.comrroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For "this compound," GC-MS can be employed for impurity profiling, particularly for identifying residual solvents or volatile by-products from its synthesis. biomedres.usthermofisher.com

While the target compound itself may have limited volatility, derivatization can be employed to increase its amenability to GC analysis. However, the primary utility of GC-MS in this context lies in the detection of smaller, more volatile impurities. The mass spectrometer provides detailed structural information, allowing for the confident identification of unknown peaks in the chromatogram. thermofisher.com

Illustrative GC-MS Parameters for Impurity Analysis:

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 50 °C (2 min), then ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

This table provides a general-purpose GC-MS method that could be adapted for volatile impurity analysis in a sample of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is arguably the most powerful and versatile tool for the analysis of pharmaceutical compounds and their impurities. ijprajournal.combiomedres.us This technique combines the high-resolution separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

For "this compound," LC-MS/MS is indispensable for:

Purity Assessment: Quantifying the main compound and detecting impurities at very low levels.

Impurity Identification: The fragmentation patterns generated in MS/MS provide structural information for identifying unknown impurities.

Stability Studies: Monitoring the degradation of the compound under various stress conditions.

A typical LC-MS/MS method would utilize a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic solvent. The mass spectrometer would be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

Hypothetical LC-MS/MS Parameters for the Analysis of "this compound":

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile (B52724) |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion (e.g., [M+H]+) → Product Ion |

Potential Research Applications of N,n Dimethyl 4 Piperidin 4 Yl Phenyl Methanamine As a Chemical Probe or Scaffold

Development as a Chemical Probe for Molecular Target Identification and Validation (in vitro, mechanistic)

There is currently no specific evidence in the scientific literature to suggest that N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine has been developed or utilized as a chemical probe for molecular target identification.

However, the underlying 4-phenylpiperidine (B165713) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules designed to interact with a wide range of biological targets. The development of a chemical probe from this compound would likely involve modifying the structure to incorporate a reporter tag (like a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling of a target protein. Such a probe could then be used in in vitro assays, such as fluorescence polarization or chemoproteomics, to identify and validate novel biological targets. The N,N-dimethylamine group could also be a key pharmacophoric feature for binding to a specific target, and its presence could be systematically explored in structure-activity relationship studies to understand its role in target engagement.

Utilization as a Synthetic Scaffold for the Discovery of Novel Chemical Entities

The 4-phenylpiperidine core of this compound is a versatile scaffold in drug discovery. ijnrd.org This structural motif is present in numerous approved drugs and clinical candidates targeting a variety of receptors and enzymes. The piperidine (B6355638) ring can be functionalized at the nitrogen atom, while the phenyl ring allows for substitution at its ortho, meta, and para positions.

This compound could serve as a valuable starting material or intermediate for the synthesis of compound libraries. The secondary amine of the piperidine ring is a key point for diversification, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. These modifications can be used to modulate the physicochemical properties and biological activity of the resulting molecules. The N,N-dimethylbenzylamine portion of the molecule may also contribute to the biological activity profile or could be modified to explore structure-activity relationships.

Table 1: Potential Synthetic Modifications of the this compound Scaffold

| Reaction Type | Target Site | Potential Reagents | Resulting Functional Group |

| Acylation | Piperidine Nitrogen | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Piperidine Nitrogen | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Piperidine Nitrogen | Aldehydes/Ketones, NaBH(OAc)₃ | Substituted Amine |

| Alkylation | Piperidine Nitrogen | Alkyl halides | Quaternary Ammonium Salt |

Application in Catalysis or Material Science (e.g., as a ligand, organic base)

While there are no specific reports on the use of this compound in catalysis or material science, its structure suggests potential applications. The N,N-dimethylbenzylamine substructure is known to act as a catalyst, for instance, in the formation of polyurethane foams and epoxy resins. wikipedia.orgatamankimya.com The tertiary amine can function as a Lewis base to activate substrates or as a scavenger for acidic byproducts.

The presence of two tertiary amine groups in this compound (one on the benzyl (B1604629) group and one on the piperidine ring, if N-alkylated) could allow it to function as a bidentate ligand for metal catalysts. The specific stereochemistry and flexibility of the 4-phenylpiperidine linker would influence the coordination geometry and, consequently, the catalytic activity and selectivity of the resulting metal complex. Tertiary amines with a piperidine scaffold are known to have catalytic activity in various organic reactions. rsc.orgresearchgate.net

Studies on Structure-Reactivity Relationships in Chemical Reactions

Specific structure-reactivity relationship (SRR) studies for this compound have not been found in the literature. However, the compound possesses distinct structural features that would be of interest in such studies. The basicity of the two nitrogen atoms (the dimethylamino group and the piperidine nitrogen) can be compared and their respective roles in nucleophilic reactions can be dissected.

Structure-activity relationship (SAR) studies, which are closely related to SRR, are common for molecules containing N,N-dimethylamine groups and have been used to optimize the biological activity of various compound classes. semanticscholar.orgnih.gov For this compound, a systematic study could involve:

Modification of the N,N-dimethyl group: Replacing the methyl groups with other alkyl groups to probe steric and electronic effects.

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups to alter the electronic properties of the aromatic system.

Modification of the piperidine ring: Introducing substituents on the carbon atoms of the piperidine ring to explore conformational effects on reactivity and biological activity.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights Derived from N,N-Dimethyl(4-(piperidin-4-YL)phenyl)methanamine Studies

Direct academic contributions and insights derived specifically from studies on this compound are limited. However, the core structure is a recurring motif in compounds targeting the central nervous system (CNS). The 4-phenylpiperidine (B165713) framework is a well-established pharmacophore found in a variety of therapeutic agents, particularly opioids and antipsychotics. The presence of the N,N-dimethylaminomethyl group suggests potential interactions with various receptors and transporters within the CNS.

Based on analogous structures, the key insights that could be derived from future studies on this compound are likely to revolve around its potential as a modulator of neurotransmitter systems. The piperidine (B6355638) moiety can act as a versatile scaffold, allowing for precise orientation of the substituted phenyl ring to interact with target proteins. The dimethylamino group can influence the compound's basicity, solubility, and ability to cross the blood-brain barrier, all critical factors for CNS-acting agents.

Identification of Unexplored Research Avenues and Methodological Gaps

The limited specific research on this compound presents a landscape rich with unexplored avenues:

Synthesis and Characterization:

Novel Synthetic Routes: Development of more efficient, stereoselective, and scalable synthetic methods for this compound and its derivatives would be a valuable contribution.

Detailed Spectroscopic and Structural Analysis: Comprehensive characterization using advanced techniques like 2D NMR, X-ray crystallography, and computational modeling would provide crucial insights into its conformational preferences and electronic properties.

Pharmacological Evaluation:

Broad-Spectrum Screening: A systematic screening of the compound against a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels prevalent in the CNS, is a critical first step.

In-depth Mechanism of Action Studies: Should any significant biological activity be identified, elucidating the precise mechanism of action at the molecular level would be a key research focus.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the piperidine ring, the phenyl linker, and the dimethylamino group would help in identifying the key structural features responsible for any observed activity.

Methodological Gaps:

Lack of Specific Assays: The absence of tailored biological assays specifically designed to evaluate compounds with this particular substitution pattern hinders rapid progress.

Predictive Modeling: The development of robust computational models to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of such piperidine derivatives would accelerate the drug discovery process.

Broader Implications of Research on Piperidine-Containing Scaffolds for Fundamental Chemical Science and Chemical Biology

Research into this compound and similar piperidine-containing scaffolds has significant implications that extend beyond the potential of a single molecule:

Advancement of Synthetic Methodologies: The pursuit of novel piperidine derivatives often drives innovation in synthetic organic chemistry, leading to the development of new reactions and strategies for constructing complex heterocyclic systems.

Elucidation of Biological Mechanisms: Piperidine-based molecular probes can be invaluable tools in chemical biology for studying the function and regulation of their target proteins. By designing specific ligands, researchers can selectively modulate biological pathways and gain a deeper understanding of complex physiological processes.

Development of Novel Therapeutic Agents: The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in approved drugs. mdpi.comnih.gov Continued exploration of novel piperidine derivatives holds the promise of delivering new treatments for a wide range of diseases, from neurological disorders to infectious diseases and cancer. mdpi.com The versatility of the piperidine ring allows for the creation of diverse chemical libraries with a high potential for identifying new drug candidates. Phenylpiperidine derivatives, in particular, have a long history in the development of analgesics and other CNS-active drugs. painphysicianjournal.comwikipedia.org

Q & A

Q. What are the primary synthetic routes for N,N-Dimethyl(4-(piperidin-4-yl)phenyl)methanamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reductive amination between 4-(piperidin-4-yl)benzaldehyde and dimethylamine, using sodium cyanoborohydride or hydrogen gas with palladium catalysts. Yield optimization requires careful control of stoichiometry (e.g., 1.2:1 amine-to-aldehyde ratio) and temperature (room temperature for 24–48 hours). Purification via column chromatography (silica gel, 5% methanol in dichloromethane) or recrystallization (ethanol/water) improves purity to >95%. Monitoring by TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H NMR identifies aromatic protons (δ 7.2–7.4 ppm), piperidine protons (δ 2.8–3.1 ppm), and dimethylamine protons (δ 2.2–2.4 ppm). C NMR confirms quaternary carbons in the piperidine ring (~45 ppm).

- IR : Stretching vibrations for C-N (1250–1350 cm) and aromatic C=C (1450–1600 cm).

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 261.2. Cross-referencing with computational data (e.g., PubChem) validates assignments .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy substitution) alter the compound’s binding affinity to serotonin or dopamine receptors?

- Methodological Answer :

- Comparative SAR Studies : Fluorination at the para position (e.g., [4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine ) increases lipophilicity, enhancing blood-brain barrier penetration. Methoxy groups improve hydrogen-bonding potential, as seen in analogs like N-(4-ethoxyphenyl)-2-acetamide derivatives .

- Docking Simulations : Use software like AutoDock to model interactions with GPCRs. For example, the dimethylamine group forms salt bridges with Asp113 in the 5-HT receptor .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., IC variability)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 25°C).

- Purity Verification : HPLC-MS (>98% purity) eliminates confounding impurities.

- Structural Analog Comparison : Compare with compounds like N,N-dimethylpiperidin-4-amine , which lacks the phenyl group, to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP2D6 oxidation of the piperidine ring).

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) evaluates electron density around the amine group, correlating with hepatotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.